molecular formula C15H8F3NO2 B12868909 5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione

5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione

Cat. No.: B12868909
M. Wt: 291.22 g/mol
InChI Key: HEFOSUKJFAOEQM-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring, resulting in high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted indole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylindole: Similar in structure but lacks the dione functionality.

    5-Trifluoromethyl-2-phenylindole: Similar but with different substitution patterns on the indole ring.

Uniqueness

5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is unique due to the presence of both the trifluoromethyl group and the dione functionality, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, lipophilicity, and potential for diverse applications in research and industry .

Properties

Molecular Formula

C15H8F3NO2

Molecular Weight

291.22 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-indole-2,3-dione

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)11-4-2-1-3-9(11)8-5-6-12-10(7-8)13(20)14(21)19-12/h1-7H,(H,19,20,21)

InChI Key

HEFOSUKJFAOEQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C(F)(F)F

Origin of Product

United States

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